特索坦

描述

Tezosentan is a non-selective endothelin receptor antagonist that acts as a vasodilator. It was initially developed by Actelion Pharmaceuticals for the treatment of acute heart failure. clinical studies revealed that tezosentan did not significantly improve symptoms such as dyspnea or reduce the risk of fatal or nonfatal cardiovascular events .

科学研究应用

化学: 特佐森坦被用作模型化合物,用于研究内皮素受体拮抗剂的行为及其与其他分子的相互作用。

生物学: 该化合物用于研究内皮素受体在各种生物过程中的作用,包括血管舒张和细胞信号传导。

医学: 特佐森坦已被探索用于治疗肺动脉高血压和癌症等疾病。

作用机制

特佐森坦通过阻断内皮素受体(特别是内皮素 A 受体和内皮素 B 受体)发挥作用。内皮素-1 是一种强效的血管收缩剂,它与这些受体结合并导致血管收缩。通过抑制内皮素-1 与其受体的结合,特佐森坦促进血管舒张、改善血流并减少心脏负荷。 特佐森坦的分子靶标包括内皮素受体,其作用机制中涉及的途径与血管张力的调节和细胞信号传导有关 .

生化分析

Biochemical Properties

Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . Tezosentan has affinity for both ET A and ET B receptors . By blocking the effects of ET1, Tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Cellular Effects

Tezosentan has been found to have anticancer properties due to its ability to target the ET receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Changes in the expression of ET1 and its associated receptors and signaling pathways can disrupt normal cellular processes and contribute to the development and progression of tumors .

Molecular Mechanism

Tezosentan is an intravenous endothelin receptor A/B antagonist . It was initially developed for vasodilation in patients with acute heart failure but studies have shown that it does not assist in the treatment of dyspnea or prevent cardiovascular events .

Temporal Effects in Laboratory Settings

In a study, it was observed that tezosentan led to a decrease of mean pulmonary artery pressure (PAP) from 33.4 4.0 mm Hg to 24.7 2.1 mm Hg and pulmonary vascular resistance (PVR) from 7.8 1.4 mm Hg · L–1 · min · m2 to 5.2 0.7 mm Hg · L–1 · min · m2 . All animals treated with tezosentan survived, whereas in the control group four out of six animals died .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, intravenous injection of tezosentan has acute hemodynamic effects and decreases blood pressure . In another study, tezosentan was found to decrease pulmonary artery pressure and improve survival rate in a porcine model of acute pulmonary arterial hypertension after meconium aspiration .

Metabolic Pathways

Tezosentan is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses . Tezosentan is metabolized primarily by the liver via the cytochrome P450 3A4 enzyme system, and its clearance is primarily via the biliary route .

Transport and Distribution

Tezosentan is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses .

准备方法

特佐森坦通过多步化学过程合成。合成路线涉及吡啶磺酰胺核心的形成,然后引入不同的官能团以获得最终结构。反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保所需的化学转化。 特佐森坦的工业生产方法涉及扩大实验室合成工艺,同时保持严格的质量控制,以确保最终产品的纯度和一致性 .

化学反应分析

相似化合物的比较

特佐森坦属于一类称为内皮素受体拮抗剂的化合物。类似的化合物包括:

波生坦: 另一种用于治疗肺动脉高血压的内皮素受体拮抗剂。

麦前列素: 一种双重内皮素受体拮抗剂,与波生坦相比,其疗效和安全性均有所提高。

克拉佐生坦: 主要用于治疗蛛网膜下腔出血后脑血管痉挛。

安布生坦: 对内皮素 A 受体具有选择性,用于治疗肺动脉高血压.

特佐森坦在内皮素 A 和内皮素 B 受体的双重拮抗作用方面独树一帜,而该类别中其他一些化合物可能选择性地靶向一种受体亚型 .

属性

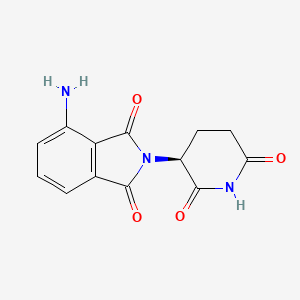

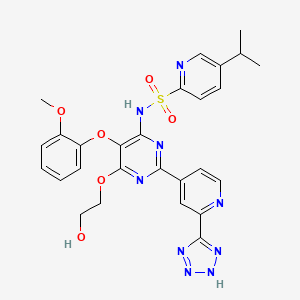

IUPAC Name |

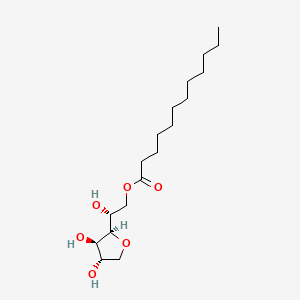

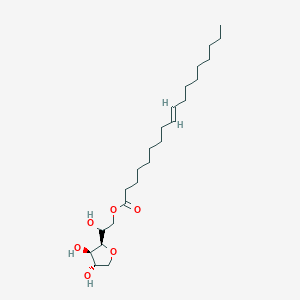

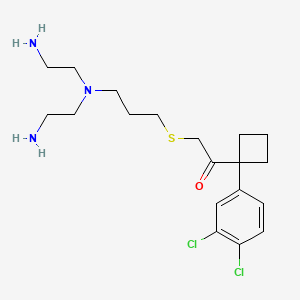

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYWTLTWNJOZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170956 | |

| Record name | Tezosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180384-57-0 | |

| Record name | Tezosentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezosentan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tezosentan?

A1: Tezosentan competitively antagonizes both endothelin A (ETA) and endothelin B (ETB) receptors. [, , , ] This effectively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors. [, , ]

Q2: What are the downstream effects of tezosentan's antagonism of ET receptors?

A2: By blocking ET-1 binding, tezosentan induces vasodilation, reducing pulmonary and systemic vascular resistance. [, , , ] This can lead to improved cardiac output and reduced pulmonary capillary wedge pressure. [, ]

Q3: Does tezosentan affect nitric oxide (NO) signaling?

A3: Yes, research suggests that tezosentan can enhance NO signaling. Studies in lambs with surgically induced increases in pulmonary blood flow showed that tezosentan increased NO levels and activity of endothelial NO synthase (eNOS). [] This effect was linked to tezosentan's ability to enhance hydrogen peroxide generation and alter catalase activity, thereby modulating eNOS phosphorylation. []

Q4: How does tezosentan affect endothelin-1 levels?

A4: Tezosentan administration has been shown to increase plasma endothelin-1 concentrations. [, ] This is likely a compensatory response to the blockade of ET receptors. [, ]

Q5: How is tezosentan administered, and what is its pharmacokinetic profile?

A5: Tezosentan is designed for intravenous administration. [, ] It exhibits a short half-life of approximately 3 hours and is primarily excreted unchanged through the bile (>95%). [, ] Studies in healthy volunteers show a biphasic plasma concentration-time profile, with an initial rapid decline followed by a slower terminal phase. []

Q6: Does renal impairment affect tezosentan's pharmacokinetics?

A6: Research suggests that severe renal impairment does not significantly impact the pharmacokinetics of tezosentan. [] Therefore, no dose adjustment is deemed necessary for patients with renal impairment. []

Q7: Does liver cirrhosis affect tezosentan exposure?

A7: Yes, moderate to severe liver impairment is associated with increased exposure to tezosentan. [] This effect is more pronounced in patients with elevated bilirubin levels, necessitating dose reduction. []

Q8: Are there any ethnic differences in the pharmacokinetics of tezosentan?

A8: Studies comparing Caucasian and Japanese subjects showed no clinically significant differences in pharmacokinetic parameters. [] This suggests that similar dosing regimens can be used for both ethnicities. []

Q9: Has tezosentan demonstrated efficacy in animal models of acute lung injury?

A9: Yes, in several animal models of acute lung injury, including endotoxin-induced lung injury [, ] and chlorine gas-induced lung injury, [] tezosentan has been shown to ameliorate pulmonary hypertension, lung edema, and improve gas exchange. [, , ]

Q10: What about tezosentan's efficacy in models of heart failure?

A10: Tezosentan has demonstrated beneficial hemodynamic effects in various animal models of heart failure. [, , , ] It improved cardiac function in rat models of chronic heart failure [] and reduced myocardial injury in a rat model of abdominal aortic ischemia-reperfusion. []

Q11: Has tezosentan been evaluated in clinical trials for acute heart failure?

A11: Yes, tezosentan underwent clinical trials for acute heart failure. While early trials showed promising hemodynamic improvements, larger phase III trials like VERITAS did not demonstrate significant benefits in patient symptoms or clinical outcomes. [, ]

Q12: Has tezosentan shown efficacy in other disease models?

A12: Beyond heart and lung injury, tezosentan has shown protective effects in models of hepatic ischemia-reperfusion injury, [] endotoxin-challenged cirrhotic rats, [] and even in improving oxygenation in contralateral TRAM flap tissue in pigs. []

Q13: What are the known side effects associated with tezosentan?

A13: The most common side effect reported with tezosentan administration is headache. [, ] Other reported side effects include nausea and hypotension. [, ]

Q14: Are there any concerns about tezosentan's safety in specific patient populations?

A14: Concerns have been raised about potential renal deterioration in patients with cirrhosis and type 2 hepatorenal syndrome treated with tezosentan. [] Further research is needed to clarify these risks. []

Q15: What are the potential future applications of tezosentan or similar compounds?

A15: While its role in heart failure treatment requires further investigation, tezosentan's actions on ET receptors continue to be relevant for other conditions. Research suggests potential applications in areas like cancer therapy [], targeting ET-1 uptake in stenotic aortic valves [], and understanding the complex interplay of ET with NO and prostanoids in various physiological and pathophysiological processes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。